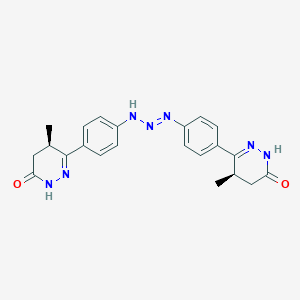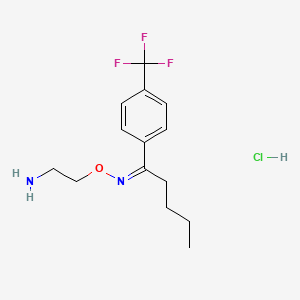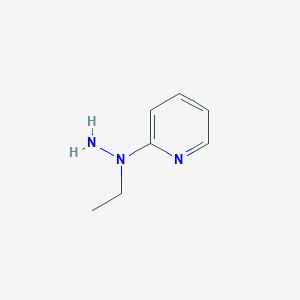
N-ethyl-N-(2-pyridyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-1-pyridin-2-ylhydrazine is an organic compound belonging to the class of hydrazines, which are characterized by the presence of a nitrogen-nitrogen single bond This compound features a pyridine ring substituted with an ethyl group and a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-1-pyridin-2-ylhydrazine can be synthesized through several methods. One common approach involves the nucleophilic substitution of halogen atoms in pyridines or their N-oxides by reaction with hydrazine hydrate . This reaction typically occurs in solvents such as pyridine, dioxane, ethanol, acetonitrile, tetrahydrofuran (THF), dimethylformamide (DMF), or methylene chloride, with temperature conditions ranging from 0°C to 150°C .
Industrial Production Methods: Industrial production of hydrazinopyridines, including 1-ethyl-1-pyridin-2-ylhydrazine, often involves the reduction of corresponding diazonium salts or the substitution of halogens by hydrazine . These methods are scalable and can be optimized for high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-1-pyridin-2-ylhydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and water radical cations.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like hydrazine hydrate and halogenated pyridines are commonly employed.
Major Products: The major products formed from these reactions include various substituted hydrazines, N-oxides, and other functionalized derivatives .
Scientific Research Applications
1-Ethyl-1-pyridin-2-ylhydrazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-ethyl-1-pyridin-2-ylhydrazine involves its interaction with molecular targets through its hydrazine moiety. This interaction can lead to the formation of reactive intermediates, which can further react with biological molecules, potentially leading to therapeutic effects . The exact molecular pathways and targets are still under investigation, but they may involve modulation of enzyme activity and interaction with nucleic acids .
Comparison with Similar Compounds
Pyridine: A basic heterocycle with a nitrogen atom in the ring.
Pyrrole: Another heterocycle with a nitrogen atom, but with different electronic properties.
Imidazole: A five-membered ring containing two nitrogen atoms.
Uniqueness: 1-Ethyl-1-pyridin-2-ylhydrazine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds . Its hydrazine moiety makes it particularly reactive and useful in various synthetic applications.
Properties
Molecular Formula |
C7H11N3 |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
1-ethyl-1-pyridin-2-ylhydrazine |
InChI |
InChI=1S/C7H11N3/c1-2-10(8)7-5-3-4-6-9-7/h3-6H,2,8H2,1H3 |
InChI Key |
GOQOZUDATOMVCG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


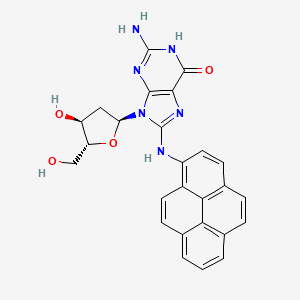
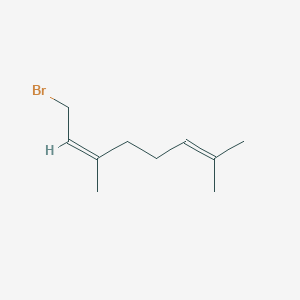
![3-amino-N-[4-oxo-1-phenyl-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-2-yl]-4-(2,4,5-trifluorophenyl)butanamide](/img/structure/B13860911.png)

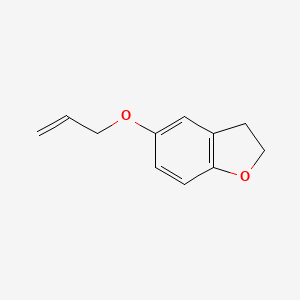
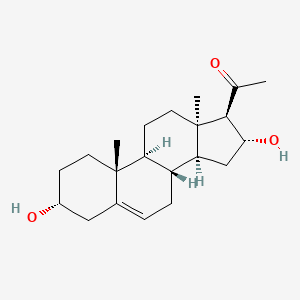
![2-chloro-4-(1H-pyrazol-4-yl)furo[2,3-c]pyridin-7-amine](/img/structure/B13860948.png)
![8-(Furan-2-yl)-2-thioxo-1,2-dihydro-H-pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B13860954.png)
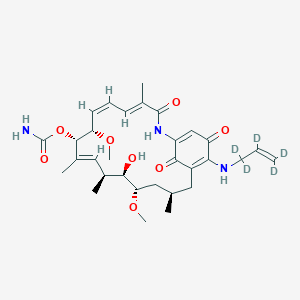
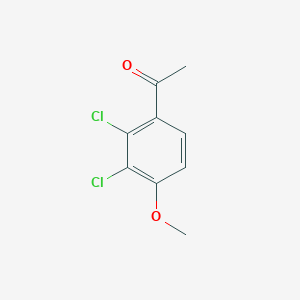
![Benzyl 2-Deoxy-2-phthalimido-3,6-di-O-benzyl-4-O-[phenoxy(thiocarbonyl)]-b-D-glucopyranoside](/img/structure/B13860960.png)
![(2E)-3-ethyl-2-[(1-ethyl-6-methylquinolin-1-ium-2-yl)methylidene]-1,3-benzothiazole;iodide](/img/structure/B13860968.png)
